molecular formula C11H12O4 B8001513 Methyl 3-ethoxybenzoylformate

Methyl 3-ethoxybenzoylformate

Cat. No.: B8001513
M. Wt: 208.21 g/mol
InChI Key: DYJGQFNTJBEEIA-UHFFFAOYSA-N
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Description

Methyl 3-ethoxybenzoylformate is an organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol It is a derivative of benzoylformate, characterized by the presence of an ethoxy group at the third position of the benzene ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-ethoxybenzoylformate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of corresponding acids and alcohols. The pathways involved include ester hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzoylformate
  • Methyl 3-propoxybenzoylformate
  • Methyl 3-butoxybenzoylformate

Uniqueness

Methyl 3-ethoxybenzoylformate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-ethoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-9-6-4-5-8(7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJGQFNTJBEEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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